molecular formula C8H9NO3 B088349 2,4-Dimethyl-6-nitrophenol CAS No. 14452-34-7

2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349
CAS No.: 14452-34-7
M. Wt: 167.16 g/mol
InChI Key: KJRCHILWKQLEBC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitrophenol is an organic compound with the chemical formula C8H9NO3. It is characterized by the presence of methyl and nitro functional groups attached to a phenol ring. This compound appears as a yellow crystalline solid and is known for its applications in various industries .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2,4-Dimethyl-6-nitrophenol are not well-studied. Nitrophenol derivatives are known to participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through hydrogen bonding or electrostatic interactions. The nature of these interactions can be influenced by the specific positioning of the nitro and phenol groups on the benzene ring .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects could vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Nitrophenols can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-6-nitrophenol can be synthesized through the nitration of 2,4-dimethylphenol. The nitration process typically involves the reaction of 2,4-dimethylphenol with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dimethyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCHILWKQLEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065771
Record name Phenol, 2,4-dimethyl-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID0065771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14452-34-7
Record name 2,4-Dimethyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14452-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2,4-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dimethyl-6-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-2,4-xylenol
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Record name 6-NITRO-2,4-XYLENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 2,4-Dimethyl-6-nitrophenol and what factors influence its yield?

A1: Research indicates that this compound can be effectively synthesized using diluted nitric acid as the nitrating agent, ether as the solvent, and dodecyl benzene sulfonate (DBSA) as an additive. [] The yield of this reaction is influenced by several factors, including the concentration of nitric acid, reaction temperature, and reaction time. Optimal conditions for maximizing yield (83.2%) include using 24.4 g of 2,4-dimethylphenol, 150mL of ether, 0.8 g of DBSA, a nitric acid concentration of 25%, a reaction temperature between 33-35℃, and a reaction time of 3 hours. []

Q2: How was the synthesized this compound characterized to confirm its structure?

A2: The structure of the synthesized this compound was confirmed through spectroscopic analysis. Both Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to analyze the product and verify its structural identity. []

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